Uridine, 3'-azido-3'-deoxy-

Description

BenchChem offers high-quality Uridine, 3'-azido-3'-deoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Uridine, 3'-azido-3'-deoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

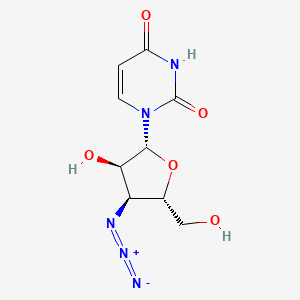

1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O5/c10-13-12-6-4(3-15)19-8(7(6)17)14-2-1-5(16)11-9(14)18/h1-2,4,6-8,15,17H,3H2,(H,11,16,18)/t4-,6-,7-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBCHXWMHQMQKW-XVFCMESISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432866 |

Source

|

| Record name | CTK2G2932 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70580-88-0 |

Source

|

| Record name | CTK2G2932 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of 3'-Azido-3'-deoxyuridine

Introduction: The Significance of 3'-Azido-3'-deoxyuridine

3'-Azido-3'-deoxyuridine is a synthetic nucleoside analog of uridine, characterized by the replacement of the hydroxyl group at the 3' position of the ribose sugar with an azido group. This modification is of significant interest to researchers in the fields of medicinal chemistry and drug development. The azido group can act as a bioorthogonal handle for "click chemistry" reactions, enabling the labeling and tracking of nucleic acids. Furthermore, as a nucleoside analog, it holds potential as an antiviral agent by inhibiting viral replication.[] This guide provides a comprehensive overview of the robust and reproducible methods for the chemical synthesis and subsequent purification of 3'-azido-3'-deoxyuridine, tailored for researchers, scientists, and professionals in drug development.

Chemical Synthesis: A Strategic Approach

The most common and efficient pathway for the synthesis of 3'-azido-3'-deoxyuridine commences with the readily available starting material, uridine. The synthetic strategy hinges on the formation of a key intermediate, 2,2'-anhydrouridine, which facilitates the stereoselective introduction of the azide functionality at the 3' position.

Overall Synthesis Workflow

The synthesis can be logically divided into two primary stages: the formation of the anhydro intermediate and the subsequent nucleophilic opening of this ring system with an azide source.

Caption: Overall workflow for the synthesis of 3'-azido-3'-deoxyuridine.

Part 1: Synthesis of 2,2'-Anhydrouridine

The initial step involves the intramolecular cyclization of uridine to form 2,2'-anhydrouridine. This is typically achieved by treating uridine with diphenyl carbonate in the presence of a weak base, such as sodium bicarbonate, in a high-boiling polar aprotic solvent like N,N-dimethylacetamide (DMA).[2]

Mechanism and Rationale:

The reaction proceeds through the activation of the 2'-hydroxyl group of uridine by diphenyl carbonate. The carbonate intermediate is then susceptible to nucleophilic attack by the endocyclic N3 of the uracil base, leading to the formation of the strained 2,2'-anhydro linkage and the release of phenol and carbon dioxide. The use of a high temperature is necessary to drive the reaction to completion. Sodium bicarbonate acts as a mild base to neutralize any acidic byproducts.

Experimental Protocol: Synthesis of 2,2'-Anhydrouridine

-

To a solution of uridine (1 equivalent) in anhydrous N,N-dimethylacetamide (DMA), add diphenyl carbonate (1.1 equivalents) and sodium bicarbonate (a catalytic amount).

-

Heat the reaction mixture to 110°C under a nitrogen atmosphere and stir for approximately 5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the DMA under reduced pressure.

-

To the resulting residue, add a mixture of ethanol and acetonitrile (e.g., 9:1 v/v) and stir at an elevated temperature (e.g., 60°C) to induce precipitation of the product.

-

Cool the mixture and collect the white solid by filtration.

-

Wash the solid with ethanol and dry under vacuum to yield 2,2'-anhydrouridine.

Part 2: Synthesis of 3'-Azido-3'-deoxyuridine via Ring Opening

The pivotal step in this synthesis is the regioselective opening of the 2,2'-anhydro ring with an azide nucleophile. This reaction introduces the azido group at the 3' position with inversion of stereochemistry. Lithium azide (LiN3) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is commonly employed for this transformation.

Mechanism and Rationale:

The ring opening of the 2,2'-anhydrouridine is an SN2-type reaction. The azide ion (N3-) acts as the nucleophile, attacking the C3' carbon of the sugar ring. This attack occurs from the face opposite to the C-O bond of the anhydro ring, leading to the observed inversion of configuration at the 3' position. The choice of a polar aprotic solvent like DMF facilitates the dissolution of the azide salt and promotes the nucleophilic substitution reaction. The regioselectivity for the attack at the 3' position over the 2' position is a key feature of this reaction with the uracil base.

Experimental Protocol: Synthesis of 3'-Azido-3'-deoxyuridine

-

Suspend 2,2'-anhydrouridine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

-

Add lithium azide (LiN3) (typically 1.5-2 equivalents) to the suspension.

-

Heat the reaction mixture to a temperature between 80-100°C and stir under a nitrogen atmosphere.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

-

The crude product is then subjected to purification.

Purification of 3'-Azido-3'-deoxyuridine

A multi-step purification process is essential to obtain high-purity 3'-azido-3'-deoxyuridine, suitable for biological and medicinal applications. This typically involves silica gel column chromatography followed by recrystallization.

Purification Workflow

Caption: General workflow for the purification of 3'-azido-3'-deoxyuridine.

Silica Gel Column Chromatography

Column chromatography is a crucial step to separate the desired product from unreacted starting materials, byproducts, and other impurities. Silica gel is the most common stationary phase for the purification of nucleoside analogs.[3]

Rationale for Method Selection:

Silica gel is a polar stationary phase. The separation is based on the differential adsorption of the components of the mixture onto the silica gel. By using a mobile phase of appropriate polarity, the components can be eluted at different rates. For nucleoside analogs, a mixture of a relatively non-polar solvent (like dichloromethane or ethyl acetate) and a more polar solvent (like methanol) is often effective.

Experimental Protocol: Column Chromatography

-

Prepare a silica gel column in a suitable non-polar solvent (e.g., dichloromethane).

-

Dissolve the crude 3'-azido-3'-deoxyuridine in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel.

-

Carefully load the sample onto the top of the prepared column.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% dichloromethane and gradually increasing the percentage of methanol. A common mobile phase system is a mixture of dichloromethane and methanol (e.g., 95:5 v/v).

-

Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

Recrystallization

Recrystallization is the final step to obtain highly pure, crystalline 3'-azido-3'-deoxyuridine. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Rationale for Method Selection:

This technique relies on the principle that the solubility of a solid in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and then allowing it to cool slowly, the desired compound will crystallize out, leaving the impurities dissolved in the mother liquor. For nucleoside analogs, a mixed solvent system, such as ethanol-water or isopropanol-water, can be effective.

Experimental Protocol: Recrystallization

-

Dissolve the product obtained from column chromatography in a minimum amount of a hot solvent (e.g., hot ethanol).

-

If the solution is colored, a small amount of activated charcoal can be added to decolorize it, followed by hot filtration.

-

Slowly add a co-solvent in which the product is less soluble (e.g., water) dropwise to the hot solution until a slight turbidity persists.

-

Add a few drops of the first solvent to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Characterization and Quality Control

The identity and purity of the synthesized 3'-azido-3'-deoxyuridine must be confirmed using various analytical techniques.

| Technique | Parameter | Expected Result |

| Appearance | Physical State | Pale Yellow Solid[] |

| Purity | HPLC | ≥95%[] |

| Molecular Formula | --- | C9H11N5O5[] |

| Molecular Weight | --- | 269.21 g/mol [] |

| FTIR Spectroscopy | Azide stretch (νN3) | A characteristic sharp peak around 2100 cm⁻¹[4][5] |

| ¹H NMR Spectroscopy | Chemical Shifts (δ) | Specific peaks corresponding to the protons of the uracil base and the sugar moiety. |

| ¹³C NMR Spectroscopy | Chemical Shifts (δ) | Specific peaks corresponding to the carbons of the uracil base and the sugar moiety. |

Note: The exact NMR chemical shifts can vary slightly depending on the solvent used for analysis. It is crucial to compare the obtained spectra with a reference standard or published data for confirmation.

Conclusion

The synthesis of 3'-azido-3'-deoxyuridine via the 2,2'-anhydrouridine intermediate is a reliable and well-established method that provides good yields of the desired product. Careful execution of the reaction steps and meticulous purification through a combination of silica gel column chromatography and recrystallization are paramount to obtaining a high-purity compound suitable for advanced research and development applications. The analytical characterization techniques outlined in this guide provide a robust framework for quality control, ensuring the integrity of the final product.

References

- Google Patents. (n.d.). Method of synthesis of 3'-azido-2',3'-dideoxythymidine.

-

MDPI. (2018). A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst. Molecules, 23(10), 2465. Retrieved from [Link]

-

University of California, Davis. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

-

Eriksson, B. F., & Schinazi, R. F. (1989). Phosphorylation of 3'-azido-2',3'-dideoxyuridine and preferential inhibition of human and simian immunodeficiency virus reverse transcriptases by its 5'-triphosphate. Antimicrobial agents and chemotherapy, 33(10), 1729–1734. Retrieved from [Link]

-

Bohrium. (2022). Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2. Retrieved from [Link]

-

Zhang, H. W., Coats, S. J., Bondada, L., Amblard, F., Detorio, M., Asif, G., Fromentin, E., Solomon, S., Obikhod, A., Whitaker, T., Sluis-Cremer, N., Mellors, J. W., & Schinazi, R. F. (2010). Synthesis and evaluation of 3'-azido-2',3'-dideoxypurine nucleosides as inhibitors of human immunodeficiency virus. Bioorganic & medicinal chemistry letters, 20(1), 60–64. Retrieved from [Link]

-

Ha, H. J., & Lee, W. K. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1280633. Retrieved from [Link]

-

ResearchGate. (n.d.). I. R. Spectra of 3'‐Azido‐2'‐deoxythymidine/ Zidovudine (AZT). Retrieved from [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Lin, T. S., & Prusoff, W. H. (1989). Synthesis and antiviral activity of several 2,5'-anhydro analogues of 3'-azido-3'-deoxythymidine, 3'-azido-2',3'-dideoxyuridine, and 3'-deoxythymidine. Journal of medicinal chemistry, 32(8), 1863–1867. Retrieved from [Link]

-

ResearchGate. (n.d.). Conversion of uridine 2′,3′-carbonates to anhydrouridines. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Regioselective Ring Opening of Epoxides with Lithium Azide. Retrieved from [Link]

-

Kumar, A., & Farquhar, D. (1991). Preparative-scale high-performance liquid chromatographic separation and purification of 3'-azido-3'-deoxythymidine-5'-phosphate. Journal of chromatography, 543(1), 169–176. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR assignments for the 3-deoxyanthocyanins, luteolinidin-5-glucoside and apigeninidin-5-glucoside. Retrieved from [Link]

-

JoVE. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

-

Frontiers. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Retrieved from [Link]

-

Military University of Technology. (2016). Study of a recrystallization process for triaminoguanidinium azotetrazolate. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Crystal Structure of Anhydrous Di-iodyl Carbonate (IO2)2[CO3], Hosting I5+-Cations. Inorganics, 9(10), 77. Retrieved from [Link]

-

Chem LibreTexts. (n.d.). Mixed Solvent Recrystallization. Retrieved from [Link]

-

Waters. (n.d.). Increasing the Productivity of Oligonucleotide Purification through Column Scaling and Method Optimization. Retrieved from [Link]

-

MDPI. (2022). Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2. Molecules, 27(13), 4048. Retrieved from [Link]

-

LibreTexts. (n.d.). Chapter 7 Lab Overview and Background Information. Retrieved from [Link]

-

Taylor & Francis Online. (2015). Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug. Pharmaceutical Development and Technology, 21(3), 335-343. Retrieved from [Link]

-

MDPI. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 25(16), 3737. Retrieved from [Link]

-

National Center for Biotechnology Information. (2009). FTIR analysis of GPCR activation using azido probes. Nature Chemical Biology, 5(6), 397-399. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Solvent-controlled C2/C3-regioselective ring-opening/coupling of aziridines with amines and CS2: synthesis of 2-aminoethyl dithiocarbamates. Organic Chemistry Frontiers, 9(16), 4381-4387. Retrieved from [Link]

-

ResearchGate. (n.d.). Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 3-azido-1-aminopropylamine (APA), ν(azide) = 2088.5 cm-1. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). SUPPORTING MATERIALS. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea. Data in brief, 9, 753–759. Retrieved from [Link]

-

Elsevier. (2007). The effect of deuteration on high resolution 13C solid state NMR spectra of a 7-TM protein. Journal of Magnetic Resonance, 189(2), 221-228. Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Analysis of 3'-Azido-3'-deoxyuridine (AzU)

The following technical guide details the spectroscopic analysis of 3'-azido-3'-deoxyuridine (AzU), a nucleoside analog structurally related to Uridine.

Critical Distinction: This guide focuses on the ribo- derivative (containing a 2'-hydroxyl group), consistent with the IUPAC nomenclature for "3'-deoxyuridine" derivatives. This molecule (MW 269.21) is distinct from the antiretroviral candidate AZDU (3'-azido-2',3'-dideoxyuridine, MW 253.21) and AZT (3'-azido-3'-deoxythymidine).[1][2] A comparative analysis is provided in Section 4.

Executive Summary & Molecule Identity

3'-Azido-3'-deoxyuridine is a synthetic nucleoside analog where the hydroxyl group at the 3'-position of the ribose sugar is replaced by an azido (

Chemical Identity

| Parameter | Detail |

| IUPAC Name | 1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

| Common Name | 3'-Azido-3'-deoxyuridine (AzU) |

| CAS Number | 70580-88-0 |

| Molecular Formula | |

| Exact Mass | 269.0760 |

| Key Functional Groups | Azide ( |

Mass Spectrometry Analysis (ESI-MS)

Mass spectrometry confirms the molecular weight and the presence of the labile azide group. Electrospray Ionization (ESI) is preferred over EI/CI to prevent premature thermal decomposition of the azide.

Experimental Protocol

-

Ionization Source: ESI (Positive and Negative modes).

-

Solvent: Methanol/Water (50:50) with 0.1% Formic Acid.

-

Flow Rate: 5-10 µL/min (Direct Infusion).

-

Capillary Voltage: 3.0 - 3.5 kV.

Fragmentation Pathway

The fragmentation of organic azides is dominated by the loss of molecular nitrogen (

-

Molecular Ion:

. -

Primary Fragmentation: Loss of

(28 Da) to form a reactive nitrene intermediate or imine, typically observed as -

Glycosidic Cleavage: Rupture of the N-glycosidic bond releases the protonated Uracil base (

113) and the sugar cation.

Fragmentation Logic Diagram

The following diagram illustrates the primary fragmentation pathways observed in ESI-MS(+).

Figure 1: ESI-MS fragmentation pathway for 3'-azido-3'-deoxyuridine showing characteristic nitrogen loss.[5]

NMR Spectroscopy Analysis

NMR is the definitive method for distinguishing AzU from its 2'-deoxy counterparts. The presence of the 2'-OH group creates a specific scalar coupling network (

Sample Preparation[6]

-

Solvent: DMSO-

is recommended. It prevents exchange of the hydroxyl protons (2'-OH and 5'-OH), allowing them to be observed as doublets/triplets, which provides crucial structural information. -

Concentration: 5-10 mg in 0.6 mL solvent.

^1H NMR Assignment (400 MHz, DMSO-d6)

| Position | Shift ( | Multiplicity | Coupling ( | Structural Insight |

| Uracil H-6 | 7.85 | Doublet (d) | Diagnostic for Uracil/Cytosine (vs singlet in Thymine). | |

| Uracil H-5 | 5.68 | Doublet (d) | Upfield olefinic proton. | |

| H-1' | 5.85 | Doublet (d) | Anomeric proton. Coupling confirms 2'-substitution pattern. | |

| 2'-OH | 5.4 - 5.6 | Doublet (d) | Critical Diagnostic. Absent in AZDU/AZT. | |

| H-2' | 4.3 - 4.4 | Multiplet | - | Downfield due to OH. Coupled to H1' and H3'. |

| H-3' | 4.1 - 4.2 | Multiplet | - | Shifted by Azide group (shielded relative to -OH, deshielded relative to -H). |

| H-4' | 3.8 - 3.9 | Multiplet | - | Furanose ring proton. |

| H-5'/5'' | 3.5 - 3.7 | Multiplet | - | Diastereotopic methylene protons. |

| 5'-OH | 5.1 - 5.3 | Triplet (t) | Visible in dry DMSO. |

^13C NMR Assignment (100 MHz, DMSO-d6)

-

C-2 (Carbonyl): ~150 ppm[6]

-

C-5 (CH): ~102 ppm

-

C-1' (Anomeric): ~88 ppm

-

C-2': ~73 ppm (Downfield due to OH)

-

C-3': ~60-63 ppm (Diagnostic Azide shift; significantly upfield from C-O ~70-75 ppm).

-

C-5': ~60 ppm

NMR Workflow Diagram

This workflow ensures the correct differentiation of the ribo-derivative from potential deoxy-impurities.

Figure 2: Logic flow for spectroscopic validation of 3'-azido-3'-deoxyuridine.

Comparative Analysis (AzU vs. AZDU vs. AZT)

Drug development professionals must distinguish between these closely related analogs.

| Feature | AzU (This Topic) | AZDU (CS-87) | AZT (Zidovudine) |

| Sugar Moiety | Ribose (3'-N3) | 2'-Deoxyribose (3'-N3) | 2'-Deoxyribose (3'-N3) |

| Base Moiety | Uracil | Uracil | Thymine (5-Methyluracil) |

| 2'-Position | -OH | -H ( | -H ( |

| H-1' NMR | Doublet ( | Triplet/dd ( | Triplet/dd ( |

| H-2' NMR | ~4.3 ppm (1H) | ~2.3 ppm (2H) | ~2.3 ppm (2H) |

| Base Me-Group | Absent | Absent | Present (~1.8 ppm) |

| Molecular Weight | 269 | 253 | 267 |

References

-

Chu, C. K., et al. (1988).[9] An Efficient Synthesis of 3'-Azido-3'-deoxythymidine (AZT) and 3'-Azido-2',3'-dideoxyuridine (AZDU). Tetrahedron Letters. Retrieved from [Link]

-

National Institutes of Health (NIH) . (2003). Characteristic fragmentation behavior of phosphoamino acid conjugates with 3'-azido-3'-deoxythymidine by electrospray ionization tandem mass spectrometry. PubMed. Retrieved from [Link]

Sources

- 1. Determination of 3'-azido-2',3'-dideoxyuridine in maternal plasma, amniotic fluid, fetal and placental tissues by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 4. biosynth.com [biosynth.com]

- 5. 7103-27-7|1-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-3-methylpyrimidine-2,4(1H,3H)-dione|BLD Pharm [bldpharm.com]

- 6. 2'-Deoxyuridine(951-78-0) 1H NMR [m.chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 2'-Deoxyuridine(951-78-0) 1H NMR spectrum [chemicalbook.com]

- 9. rx.uga.edu [rx.uga.edu]

Antiviral spectrum of activity for 3'-azido-3'-deoxyuridine

An In-Depth Technical Guide to the Antiviral Spectrum of 3'-Azido-3'-deoxyuridine

Introduction

3'-Azido-3'-deoxyuridine (AZU) is a synthetic pyrimidine nucleoside analog that belongs to the same class of compounds as the well-known antiretroviral drug Zidovudine (AZT), which is 3'-azido-3'-deoxythymidine. These molecules are characterized by the replacement of the hydroxyl group at the 3' position of the deoxyribose sugar with an azido group. This structural modification is pivotal to their mechanism of action as antiviral agents. Initially synthesized as potential anticancer agents, the discovery of AZT's potent activity against the Human Immunodeficiency Virus (HIV) spurred research into a wide array of related nucleoside analogs, including AZU, to explore their therapeutic potential against various viral pathogens.[1][2] This guide provides a comprehensive overview of the antiviral spectrum of AZU, its mechanism of action, and the experimental methodologies used to characterize its activity.

Mechanism of Action: A Tale of Two Steps

The antiviral activity of AZU, like other 3'-azido nucleoside analogs, is not inherent to the molecule itself but requires intracellular activation. This process is a classic example of prodrug activation and can be dissected into two critical stages: anabolic phosphorylation and subsequent competitive inhibition and chain termination.

Anabolic Phosphorylation

For AZU to exert its antiviral effect, it must first be converted into its active triphosphate form, AZU-triphosphate (AZU-TP). This multi-step phosphorylation cascade is catalyzed by host cell kinases.

-

Mono-phosphorylation: AZU is first phosphorylated to AZU-monophosphate (AZU-MP) by cellular nucleoside kinases. The efficiency of this initial step can be a key determinant of the compound's overall potency and cellular selectivity.[2]

-

Di- and Tri-phosphorylation: Subsequently, cellular nucleoside monophosphate and diphosphate kinases catalyze the sequential phosphorylation of AZU-MP to AZU-diphosphate (AZU-DP) and finally to the active AZU-triphosphate (AZU-TP).

The necessity of this activation pathway is a self-validating system; if a cell line or virus shows resistance to AZU, a primary investigative step is to assess the efficiency of these phosphorylation steps.

Caption: Intracellular activation cascade of 3'-azido-3'-deoxyuridine (AZU).

Inhibition of Viral Polymerases and Chain Termination

Once formed, AZU-TP acts as a competitive inhibitor of the natural substrate, deoxyuridine triphosphate (dUTP), for the viral polymerase. In the context of retroviruses like HIV, this polymerase is the reverse transcriptase (RT). The incorporation of AZU-monophosphate into the nascent viral DNA chain leads to premature chain termination. This is because the 3'-azido group prevents the formation of the 3'-5' phosphodiester bond required for the addition of the next nucleotide, effectively halting the elongation of the viral DNA.[3][4]

Caption: Mechanism of AZU-TP in inhibiting viral DNA synthesis.

Antiviral Spectrum of Activity

The primary antiviral activity of 3'-azido-3'-deoxyuridine has been documented against retroviruses. However, the broader spectrum is less characterized compared to its thymidine counterpart, AZT.

Retroviridae

-

Human Immunodeficiency Virus (HIV): AZU has demonstrated activity against HIV-1.[5] Its efficacy is generally observed to be less potent than AZT. The inhibitory concentrations (IC50) for AZU against HIV-1 have been reported in the micromolar range.[2][5]

-

Murine Leukemia Virus (MuLV): Studies have also evaluated AZU against other retroviruses, such as the Rauscher-Murine Leukemia Virus (R-MuLV), where it has shown inhibitory effects.[5]

The table below summarizes the reported in vitro anti-HIV-1 activity of AZU and a related analog.

| Compound | Virus | Cell Line | IC50 (µM) | Cytotoxicity (TCID50, µM) | Selectivity Index (TCID50/IC50) |

| 3'-azido-2',3'-dideoxyuridine (AZU) | HIV-1 | Not Specified | 4.95 | >100 | >20.2 |

| 2,5'-anhydro-3'-azido-2',3'-dideoxyuridine | HIV-1 | Not Specified | 4.95 | >100 | >20.2 |

Data extracted from a study on 2,5'-anhydro analogues.[5]

Other Viral Families

While the primary focus has been on retroviruses, the mechanism of action suggests potential activity against other viruses that utilize a reverse transcription step or have polymerases susceptible to inhibition by nucleoside analogs. However, extensive studies on the broader antiviral spectrum of AZU are not widely published. The activity of other 3'-substituted deoxynucleosides against flaviviruses suggests that this class of compounds could have a broader spectrum than initially thought.[6][7]

Mechanisms of Resistance

While specific resistance studies for AZU are limited, the mechanisms of resistance to the closely related AZT are well-documented and provide a strong predictive model for AZU. Resistance to AZT in HIV-1 is primarily associated with mutations in the viral reverse transcriptase gene.[8][9] These mutations can confer resistance through two main mechanisms:

-

Decreased Incorporation: Mutations can alter the binding pocket of the reverse transcriptase, leading to a reduced affinity for the azido-nucleoside triphosphate (e.g., AZU-TP) compared to the natural substrate.[10] This selective discrimination allows the viral polymerase to preferentially incorporate the correct nucleotide.

-

Increased Excision (Pyrophosphorolysis): Some mutations enhance the enzyme's ability to remove the incorporated chain-terminating nucleoside monophosphate in the presence of pyrophosphate.[11] This "proofreading" mechanism effectively reverses the chain termination, allowing DNA synthesis to continue.

Long-range conformational changes within the reverse transcriptase enzyme, induced by mutations distant from the active site, have also been implicated in conferring resistance.[8][9]

Experimental Protocols for Antiviral Activity Assessment

The evaluation of the antiviral activity of a compound like AZU involves a series of standardized in vitro assays.

Cytotoxicity Assay

Before assessing antiviral efficacy, it is crucial to determine the cytotoxicity of the compound in the host cell line to be used for the antiviral assay. This ensures that any observed reduction in viral replication is due to a specific antiviral effect and not simply cell death.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed a 96-well plate with the appropriate host cells (e.g., MT-4, CEM) at a concentration that will result in approximately 80-90% confluency after the incubation period.

-

Compound Addition: Prepare serial dilutions of AZU in culture medium and add them to the wells. Include a "cells only" control (no compound) and a "blank" control (medium only).

-

Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 4-5 days) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Antiviral Assay (HIV-1)

Protocol: HIV-1 p24 Antigen Capture ELISA

-

Cell Infection: Seed MT-4 cells in a 96-well plate. Infect the cells with a known amount of HIV-1 (e.g., at a multiplicity of infection of 0.01).

-

Compound Treatment: Immediately after infection, add serial dilutions of AZU to the wells. Include an "infected, untreated" control and an "uninfected" control.

-

Incubation: Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and collect the cell-free supernatant.

-

p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 antigen capture ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Determine the 50% inhibitory concentration (IC50), which is the concentration of AZU that reduces the production of p24 antigen by 50% compared to the untreated control.

-

Selectivity Index (SI): Calculate the SI by dividing the CC50 by the IC50. A higher SI value indicates a more favorable therapeutic window.

Caption: Workflow for determining the antiviral activity and selectivity of AZU.

Conclusion

3'-Azido-3'-deoxyuridine is a nucleoside analog with demonstrated in vitro activity primarily against retroviruses, including HIV-1. Its mechanism of action is well-understood, involving intracellular phosphorylation to its active triphosphate form, which then acts as a competitive inhibitor and chain terminator of viral reverse transcriptase. While less potent than its thymidine analog, AZT, it serves as an important molecule for structure-activity relationship studies in the development of new antiviral agents. The potential for a broader antiviral spectrum exists but requires further investigation. Understanding the mechanisms of resistance, largely inferred from studies with AZT, is crucial for the strategic development of next-generation nucleoside reverse transcriptase inhibitors. The standardized experimental protocols outlined in this guide provide a robust framework for the continued evaluation of AZU and other novel antiviral candidates.

References

-

Mitsuya, H., et al. (1985). 3'-Azido-3'-deoxythymidine (BW A509U): an antiviral agent that inhibits the infectivity and cytopathic effect of human T-lymphotropic virus type III/lymphadenopathy-associated virus in vitro. Proceedings of the National Academy of Sciences, 82(20), 7096-7100. [Link]

-

Ren, J., et al. (1998). 3'-azido-3'-deoxythymidine drug resistance mutations in HIV-1 reverse transcriptase can induce long range conformational changes. Proceedings of the National Academy of Sciences, 95(16), 9518-9523. [Link]

-

Elwell, L. P., et al. (1987). Antibacterial activity and mechanism of action of 3'-azido-3'-deoxythymidine (BW A509U). Antimicrobial Agents and Chemotherapy, 31(2), 274-280. [Link]

-

Arion, D., et al. (1996). Phenotypic mechanism of HIV-1 resistance to 3'-azido-3'-deoxythymidine (AZT): increased polymerization processivity and enhanced sensitivity to pyrophosphate of the mutant viral reverse transcriptase. Biochemistry, 35(47), 15533-15541. [Link]

-

Ebrahimi, K., & Sestili, P. (2021). Antiviral effects of azithromycin: A narrative review. Pharmacological Reports, 73(6), 1605-1620. [Link]

-

de Oliveira, A. S., et al. (2022). Antiviral Effect of 5′-Arylchalcogeno-3-aminothymidine Derivatives in SARS-CoV-2 Infection. Molecules, 27(19), 6618. [Link]

-

Pley, C. P. W., et al. (2020). Azithromycin in viral infections. Reviews in Medical Virology, 30(6), e2163. [Link]

-

Balzarini, J., et al. (1989). Anti-retrovirus activity of 3'-fluoro- and 3'-azido-substituted pyrimidine 2',3'-dideoxynucleoside analogues. Biochemical Pharmacology, 38(6), 869-874. [Link]

-

Rausch, J. W., & Le Grice, S. F. J. (2013). Azido-2',3'-Dideoxynucleoside Analog Reverse Transcriptase Inhibitors of HIV-1. D-Scholarship@Pitt. [Link]

-

Dr. G Bhanu Prakash. (2019, December 3). Antiviral Activities of Different Interferon Types and Subtypes [Video]. YouTube. [Link]

-

Motawia, M. S., et al. (1994). Synthesis and antiviral activity of several 2,5'-anhydro analogues of 3'-azido-3'-deoxythymidine, 3'-azido-2',3'-dideoxyuridine, and other related nucleosides. Journal of Medicinal Chemistry, 37(24), 4141-4147. [Link]

-

JoVE. (2022, July 31). Early Viral Entry Assays to identify and evaluate Antiviral Compounds | Protocol Preview [Video]. YouTube. [Link]

-

Eyer, L., et al. (2018). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy, 62(11), e01078-18. [Link]

-

Eyer, L., et al. (2018). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy, 62(11). [Link]

-

Wang, Y., et al. (2022). Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships. Frontiers in Pharmacology, 13, 1011099. [Link]

-

Khare, G. P., et al. (1983). Antiviral and cytotoxicity evaluation of 3-nitro-3-deazauridine. Antiviral Research, 3(2), 103-112. [Link]

-

Elwell, L. P., et al. (1987). Antibacterial Activity and Mechanism of Action of 3'-Azido-3'-Deoxythymidine (BW A509U). Antimicrobial Agents and Chemotherapy, 31(2), 274-280. [Link]

-

de Melo, G. D., et al. (2023). Tizoxanide Antiviral Activity on Dengue Virus Replication. Viruses, 15(3), 701. [Link]

-

Ren, J., et al. (1998). 3'-Azido-3'-deoxythymidine drug resistance mutations in HIV-1 reverse transcriptase can induce long range conformational changes. Proceedings of the National Academy of Sciences of the United States of America, 95(16), 9518–9523. [Link]

-

EBSCO. (n.d.). Mechanisms of action of antiviral drugs. Research Starters: Health and Medicine. [Link]

-

Vincent Racaniello. (2016, April 17). Antivirals [Video]. YouTube. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Anti-retrovirus activity of 3'-fluoro- and 3'-azido-substituted pyrimidine 2',3'-dideoxynucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3'-Azido-3'-deoxythymidine (BW A509U): an antiviral agent that inhibits the infectivity and cytopathic effect of human T-lymphotropic virus type III/lymphadenopathy-associated virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibacterial activity and mechanism of action of 3'-azido-3'-deoxythymidine (BW A509U) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antiviral activity of several 2,5'-anhydro analogues of 3'-azido-3'-deoxythymidine, 3'-azido-2',3'-dideoxyuridine, 3'-azido-2',3'-dideoxy-5-halouridines, and 3'-deoxythymidine against human immunodeficiency virus and Rauscher-murine leukemia virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. 3′-Azido-3′-deoxythymidine drug resistance mutations in HIV-1 reverse transcriptase can induce long range conformational changes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3'-Azido-3'-deoxythymidine drug resistance mutations in HIV-1 reverse transcriptase can induce long range conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 11. Phenotypic mechanism of HIV-1 resistance to 3'-azido-3'-deoxythymidine (AZT): increased polymerization processivity and enhanced sensitivity to pyrophosphate of the mutant viral reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanistic & Practical Guide to Enzymatic Incorporation of 3'-Azido-2',3'-dideoxyuridine (AzdU)

Executive Summary: The Dual Nature of AzdU

3'-Azido-2',3'-dideoxyuridine (AzdU) is a nucleoside analog that serves two distinct roles in modern biotechnology: it is a potent chain terminator in viral replication (specifically HIV-1) and a versatile bio-orthogonal handle for "Click" chemistry applications.

Unlike its thymidine counterpart (AZT), AzdU presents a uracil base, altering its stacking interactions and polymerase affinity. This guide dissects the enzymatic requirements for its incorporation, its selectivity profile against human polymerases, and provides a validated workflow for using AzdU as a 3'-terminal anchor for downstream fluorescent or affinity labeling.

Chemical & Mechanistic Foundation

The Structural Logic of Termination

The defining feature of AzdU is the substitution of the 3'-hydroxyl (OH) group of the ribose ring with an azido (N3) group. In natural DNA synthesis, the 3'-OH is the nucleophile that attacks the

-

Natural Substrate (dUTP/dTTP): 3'-OH present

Chain Extension. -

AzdU (Terminator): 3'-N3 present

Chemical block.

Once AzdU is incorporated into a DNA strand, the polymerase cannot add subsequent nucleotides because the azido group is chemically inert to the standard nucleophilic attack required for polymerization. This results in a "stalled" DNA strand with a reactive azide moiety exposed at the 3' end.

The Metabolic Bottleneck: Kinase Activation

AzdU is a prodrug/precursor. It is biologically inert until it undergoes a three-step phosphorylation cascade within the cell or reaction mixture to become AzdUTP (the triphosphate form).

-

Step 1 (Rate Limiting): Thymidine Kinase 1 (TK1) phosphorylates AzdU

AzdU-MP. Note: AzdU is a poorer substrate for TK1 than Thymidine, often requiring higher concentrations. -

Step 2: Thymidylate Kinase (TMPK)

AzdU-DP. -

Step 3: Nucleoside Diphosphate Kinase (NDPK)

AzdU-TP.

Only AzdU-TP is recognized by DNA polymerases.

Visualization: The Activation & Termination Pathway

Figure 1: The metabolic activation of AzdU to its triphosphate form and subsequent chain termination.[1]

Enzymatic Selectivity: The Polymerase Checkpoint

Not all polymerases tolerate the steric bulk and electronic changes of the 3'-azido group. Success depends on the enzyme choice.

| Enzyme | Incorporation Efficiency | Selectivity (vs. dTTP) | Application Context |

| HIV-1 Reverse Transcriptase | High | High | Antiviral mechanism; AzdU-TP competes effectively with dTTP ( |

| Terminal Transferase (TdT) | High | N/A (Template Independent) | Primary Research Use. Best for 3'-end labeling of ssDNA. |

| Taq Polymerase | Low | Very Low | Poor incorporation; requires engineered variants (e.g., Therminator). |

| Human Pol | Negligible | Very Low | Safety feature; cellular polymerases reject AzdU, reducing toxicity. |

| Pol | Low-Moderate | Low | Potential source of mitochondrial toxicity (less than AZT). |

Key Insight: For in vitro labeling applications, Terminal Deoxynucleotidyl Transferase (TdT) is the enzyme of choice. It is template-independent and highly promiscuous, readily adding a single AzdU residue to the 3' end of single-stranded DNA.

Experimental Protocol: TdT-Mediated 3'-Azide Labeling

This protocol describes the incorporation of AzdUTP onto an oligonucleotide to create a "Click-ready" DNA strand.

Reagents Required[3][4][5][6]

-

Enzyme: Terminal Deoxynucleotidyl Transferase (TdT) (Recombinant, 20 U/

L). -

Substrate: 3'-Azido-2',3'-ddUTP (1 mM stock). Note: Ensure it is the triphosphate form.

-

Buffer: 1X TdT Buffer (typically Potassium Acetate/Tris-acetate based).

-

Cofactor: CoCl

(2.5 mM). Cobalt is critical for purine/pyrimidine tailing efficiency.[3] -

DNA: Single-stranded DNA oligo (unlabeled).

Step-by-Step Workflow

-

Reaction Assembly: In a nuclease-free tube, combine:

-

Water: to 20

L -

TdT Buffer (10X): 2

L -

CoCl

(25 mM): 2 -

ssDNA Oligo (10

M): 2 -

AzdUTP (1 mM): 2

L (Final 100 -

TdT Enzyme (20 U/

L): 1

-

-

Incubation: Incubate at 37°C for 60 minutes .

-

Why? TdT kinetics are optimal at 37°C. The reaction will self-terminate after adding one AzdUTP because the product lacks a 3'-OH.

-

-

Inactivation: Heat at 70°C for 10 minutes to denature TdT.

-

Critical: Residual TdT can interfere with downstream purification or click chemistry.

-

-

Purification (Mandatory): Remove excess AzdUTP using a spin column (e.g., Oligo Clean & Concentrator) or ethanol precipitation.

-

Reasoning: Free AzdUTP will compete for the alkyne dye in the subsequent Click reaction, reducing labeling efficiency.

-

Downstream Application: The "Click" Reaction

Once the DNA is labeled with AzdU, the 3'-azide serves as a docking site for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Click Labeling Protocol[8]

-

DNA: AzdU-labeled DNA (from Step 4).

-

Label: Alkyne-fluorophore (e.g., Cy5-Alkyne) or Biotin-Alkyne.

-

Catalyst: Cu(I) generated in situ.[4]

Reaction Mix:

-

DNA: 10

L (approx 5-10 pmol). -

DMSO: 50% v/v (helps solubilize organic dyes and stabilizes the triazole transition state).

-

Alkyne-Label (10 mM): 1

L (Excess). -

Cu-TBTA Complex (10 mM): 2

L. TBTA ligand protects Cu(I) from oxidation. -

Sodium Ascorbate (100 mM): 2

L. Reduces Cu(II) to catalytic Cu(I).

Incubation: 30 minutes at Room Temperature (protect from light).

Workflow Visualization

Figure 2: The complete workflow from enzymatic incorporation to functional labeling.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| No Incorporation (Gel) | Degraded AzdUTP | Triphosphates hydrolyze over time. Ensure AzdUTP is fresh and stored at -20°C. Verify it is TP, not MP or Nucleoside. |

| "Smearing" on Gel | Tailing vs Termination | If the AzdUTP is contaminated with dUTP (natural), TdT will create long tails. Ensure >95% purity of the AzdUTP analog. |

| Failed Click Reaction | Oxidation of Copper | Cu(I) is unstable.[4] Always add Sodium Ascorbate LAST to the mix. Degas buffers if possible. Use THPTA ligand for aqueous stability.[4] |

| Precipitation | DMSO incompatibility | Some DNA precipitates in high DMSO. Keep DMSO <20% if using long DNA strands, or use water-soluble ligands (THPTA). |

References

-

Meyer, P. R., et al. (2011). Substrate mimicry: HIV-1 reverse transcriptase recognizes 6-modified-3′-azido-2′,3′-dideoxyguanosine-5′-triphosphates as adenosine analogs.[5] Nucleic Acids Research.[6] Link

-

Papp, E., et al. (2010). Synthesis and evaluation of 3'-azido-2',3'-dideoxypurine nucleosides as inhibitors of human immunodeficiency virus. Bioorganic & Medicinal Chemistry Letters.[7][8] Link

-

Winz, M. L., et al. (2012). Nucleotidyl transferase assisted DNA labeling with different click chemistries. Nucleic Acids Research.[6] (Demonstrates TdT/Click utility).

-

Thermo Fisher Scientific. Terminal Deoxynucleotidyl Transferase (TdT) User Guide.Link

-

Lumiprobe. Click Chemistry Labeling of Oligonucleotides and DNA Protocol.[9]Link

Sources

- 1. youtube.com [youtube.com]

- 2. Phosphorylation of 3'-azido-2',3'-dideoxyuridine and preferential inhibition of human and simian immunodeficiency virus reverse transcriptases by its 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Labeling the 3' Termini of Oligonucleotides Using Terminal Deoxynucleotidyl Transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. Substrate mimicry: HIV-1 reverse transcriptase recognizes 6-modified-3′-azido-2′,3′-dideoxyguanosine-5′-triphosphates as adenosine analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3'-Azido-2',3'-dideoxynucleoside 5'-triphosphates inhibit telomerase activity in vitro, and the corresponding nucleosides cause telomere shortening in human HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. Terminal Deoxynucleotidyl Transferase Mediated Production of Labeled Probes for Single-molecule FISH or RNA Capture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lumiprobe.com [lumiprobe.com]

Physical and chemical stability of 3'-azido-3'-deoxyuridine

Physical and Chemical Stability of 3'-Azido-3'-Deoxyuridine (Zidovudine)

Executive Summary

This technical guide provides a comprehensive analysis of the stability profile of 3'-azido-3'-deoxyuridine (Zidovudine, AZT), a nucleoside reverse transcriptase inhibitor (NRTI). It is designed for pharmaceutical scientists and formulation engineers. Zidovudine exhibits a complex stability profile characterized by susceptibility to acid-catalyzed hydrolysis and photo-reduction, while maintaining relative stability under neutral and basic conditions. A critical finding for safety profiling is the formation of the toxic degradation product 3'-amino-3'-deoxythymidine (AMT) under photolytic stress.[1][2] This guide details the degradation mechanisms, polymorphic behavior, and validated stability-indicating analytical protocols required for rigorous quality control.

Physicochemical Profile

Understanding the fundamental physicochemical properties is the baseline for predicting stability behavior. Zidovudine is a thymidine analogue where the 3'-hydroxyl group is replaced by an azido group (-N3), which is the primary site of chemical instability (reduction) and therapeutic action.

Table 1: Physicochemical Properties of Zidovudine

| Property | Value / Characteristic | Impact on Stability |

| Molecular Formula | C₁₀H₁₃N₅O₄ | - |

| Molecular Weight | 267.24 g/mol | - |

| Appearance | White to beige crystalline powder | Color change indicates degradation (browning). |

| Melting Point | 120–124°C (Form dependent) | Thermal decomposition occurs >190°C. |

| Solubility | ~20 mg/mL (Water, 25°C) | High solubility facilitates hydrolytic degradation in solution. |

| pKa | 9.68 (pyrimidine N-3) | Stable in physiological pH; deprotonates in strong base. |

| LogP | 0.05 | Hydrophilic; limited partitioning into lipid bilayers. |

| Hygroscopicity | Hygroscopic | Requires protection from moisture to prevent solid-state hydrolysis. |

Chemical Stability & Degradation Mechanisms

Zidovudine's chemical stability is dictated by two main functional groups: the glycosidic bond connecting the base to the sugar, and the azido group at the 3' position.

Hydrolysis (Acid-Catalyzed)

Zidovudine is relatively stable in neutral and basic aqueous solutions (e.g., 2 M NaOH at 80°C).[3] However, it is highly susceptible to acid-catalyzed hydrolysis .

-

Mechanism: In acidic environments (e.g., 2 M HCl), the N-glycosidic bond is cleaved.

-

Products: This reaction yields Thymine (5-methyluracil) and a sugar moiety (3-azido-2,3-dideoxyribose derivative).

-

Kinetics: The reaction follows pseudo-first-order kinetics dependent on pH and temperature.

Photolysis (Photo-Reduction)

Light sensitivity is a critical critical quality attribute (CQA) for Zidovudine.

-

Mechanism: Exposure to UV light leads to the reduction of the 3'-azido group (-N3) to an amino group (-NH2).

-

Significance: Unlike simple hydrolysis products, AMT is a known catabolite with significantly higher toxicity (hematotoxicity and potential carcinogenicity) than the parent drug.

Oxidation

-

Mild Conditions: Zidovudine shows resilience to mild oxidative stress (e.g., dilute H₂O₂ at room temperature).

-

Radical Oxidation: Under advanced oxidation processes (UV/H₂O₂), the molecule degrades rapidly via hydroxyl radical attack, primarily affecting the thymine ring and the azido group.

Degradation Pathway Visualization

The following diagram maps the primary degradation routes, highlighting the critical divergence between acid hydrolysis and photolysis.

Caption: Primary degradation pathways of Zidovudine. Acidic stress cleaves the molecule, while photolytic stress reduces the azide group to a toxic amine (AMT).

Physical Stability: Polymorphism

Zidovudine exists in at least two polymorphic forms, commonly referred to as Form I and Form II .

-

Form I: The thermodynamically stable form at room temperature. It is the preferred form for formulation to ensure consistent dissolution rates and bioavailability.

-

Form II: Metastable. Can convert to Form I upon storage or mechanical stress (milling/compression).

-

Implication: Analytical control (XRD or DSC) is required during API synthesis and drug product manufacturing to ensure the polymorphic form does not shift, which could alter the dissolution profile.

Toxicity of Degradation Products

A key reason for rigorous stability testing of Zidovudine is the toxicity profile of its degradants.

-

AMT (Photolytic Degradant): Studies indicate AMT is 5-7 times more toxic to bone marrow progenitor cells than Zidovudine itself. It has been implicated in the severe anemia associated with AZT therapy.

-

Thymine (Hydrolytic Degradant): Generally considered less toxic, as it is a naturally occurring nitrogenous base, but its presence indicates loss of potency.

Analytical Methodologies

To ensure product safety, a "Stability-Indicating Method" (SIM) must be able to resolve Zidovudine from its degradation products (Thymine, AMT) and excipients.

Validated HPLC Protocol

The following protocol is synthesized from standard pharmacopeial and literature methods (e.g., USP, ICH Q1A).

Table 2: Stability-Indicating HPLC Parameters

| Parameter | Condition / Specification | Rationale |

| Column | C18 (Octadecylsilyl), 250 x 4.6 mm, 5 µm | Standard stationary phase for separating polar nucleosides. |

| Mobile Phase | Methanol : Water (20:80 v/v) OR Acetate Buffer (pH 4.0) : MeOH | High water content ensures retention of the polar parent and degradants. |

| Flow Rate | 1.0 mL/min | Standard flow for optimal plate height and pressure. |

| Detection | UV @ 265 nm | Corresponds to the absorption maximum (λmax) of the pyrimidine ring. |

| Injection Vol | 20 µL | Sufficient sensitivity for impurity detection (LOQ). |

| Run Time | ~15-20 minutes | Zidovudine elutes ~11-12 min; Thymine elutes earlier (~3-4 min). |

Analytical Workflow Diagram

This workflow ensures that the method used is capable of detecting the specific degradation modes described above.

Caption: Workflow for validating the specificity of the analytical method via forced degradation studies.

Storage and Handling Recommendations

Based on the stability profile, the following handling procedures are mandatory:

-

Light Protection: Store in amber glass or opaque containers to prevent the formation of toxic AMT.

-

Moisture Control: Due to hygroscopicity, use desiccants (silica gel) in packaging to prevent hydrolysis and polymorphic transitions.

-

Temperature: Store at controlled room temperature (20-25°C). Avoid excursions above 40°C which accelerate acid hydrolysis.

-

Formulation: Avoid acidic excipients that could create a micro-environmental pH < 4.0 within the dosage form.

References

-

Kurmi, M., et al. (2017).[2] "Stability behaviour of antiretroviral drugs and their combinations. 6: evidence of formation of potentially toxic degradation products of zidovudine under hydrolytic and photolytic conditions."[1][2] RSC Advances. Link

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 35370, Zidovudine." PubChem. Link

- Rao, R. N., et al. (2006). "Separation and characterization of forced degradation products of zidovudine by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis.

-

World Health Organization (WHO). "Zidovudine (AZT) - IARC Monographs." Link

- Garg, A., et al. (2010). "Solid State Characterization and Polymorphism of Zidovudine." Journal of Thermal Analysis and Calorimetry.

Sources

- 1. Stability behaviour of antiretroviral drugs and their combinations. 6: evidence of formation of potentially toxic degradation products of zidovudine u ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00678K [pubs.rsc.org]

- 2. Stability behaviour of antiretroviral drugs and their combinations. 6: evidence of formation of potentially toxic degradation products of zidovudine under hydrolytic and photolytic conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. A stability-indicating LC–MS/MS method for zidovudine: Identification, characterization and toxicity prediction of two major acid degradation products - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 3'-Azido-3'-Deoxyuridine Triphosphate (AZdU-TP)

Topic: 3'-Azido-3'-Deoxyuridine Triphosphate (AZdU-TP) Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

3'-Azido-3'-deoxyuridine triphosphate (AZdU-TP) is a critical nucleoside analogue utilized in two primary domains: as a chain-terminating antiviral agent (similar to AZT but with a uracil base) and as a bio-orthogonal probe for RNA labeling via "click" chemistry (CuAAC). Unlike its DNA counterpart (AZddU), AZdU-TP retains the 2'-hydroxyl group, making it a substrate for RNA polymerases.

This guide details a robust, field-validated synthetic pathway for AZdU-TP. It prioritizes the Ludwig-Eckstein phosphorylation strategy due to its superior regioselectivity and "one-pot" efficiency compared to the Yoshikawa method. The protocol is designed to ensure high purity (>95%) and structural integrity of the azide moiety, which is sensitive to reduction.

Retrosynthetic Analysis & Strategy

The synthesis is divided into two critical phases:

-

Nucleoside Construction: Stereoselective introduction of the azido group at the C3' position of the ribose ring. This requires inversion of configuration if starting from xylo-nucleosides or utilization of anhydro-intermediates.

-

Triphosphorylation: Selective activation of the 5'-hydroxyl group in the presence of the 2'-hydroxyl and 3'-azido functionalities.

Mechanistic Pathway Diagram

Caption: Logical flow from Uridine to AZdU-TP, highlighting the critical stereochemical inversion and phosphorylation steps.

Phase 1: Synthesis of the Nucleoside (AZdU)

Objective: Synthesize 3'-azido-3'-deoxyuridine from Uridine with correct ribo-configuration.

Rationale

Direct nucleophilic substitution at the C3' position of uridine is sterically hindered and prone to elimination. The most reliable route utilizes a 2,3'-anhydro or 2,2'-anhydro intermediate to facilitate stereospecific azide introduction.

Protocol

-

5'-Protection:

-

React Uridine (10 mmol) with 4,4'-dimethoxytrityl chloride (DMTr-Cl, 1.2 eq) in anhydrous pyridine.

-

Checkpoint: Monitor by TLC (DCM/MeOH 9:1). The 5'-OH is selectively protected due to steric bulk.

-

-

Activation & Anhydro Formation:

-

Treat 5'-O-DMTr-uridine with methanesulfonyl chloride (MsCl) to generate the mesylate.

-

Reflux with weak base (e.g., NaHCO3 in EtOH) or treat with DBU to form the 2,2'-anhydro-1-(β-D-arabinofuranosyl)uracil derivative.

-

-

Azidation (Critical Step):

-

Reagents: Lithium Azide (LiN3) or Sodium Azide (NaN3) in DMF.

-

Conditions: Heat at 100°C for 12-24 hours.

-

Mechanism: The azide anion attacks the C3' position, opening the anhydro ring. This results in the inversion of configuration at C3', yielding the desired 3'-azido-3'-deoxyuridine (ribo-configuration) [1].

-

Note: Ensure anhydrous conditions to prevent hydrolysis of the anhydro bond to arabino-uridine.

-

-

Deprotection:

-

Remove the 5'-DMTr group using 80% acetic acid or 3% TCA in DCM.

-

Purify via silica gel column chromatography.

-

Phase 2: Triphosphorylation (Ludwig-Eckstein Method)

Objective: Convert AZdU nucleoside to its 5'-triphosphate form.

Rationale

The Ludwig-Eckstein method is chosen over the Yoshikawa (POCl3) method because it produces fewer by-products (like polyphosphates) and allows for "one-pot" synthesis involving P(III) to P(V) oxidation. It is highly compatible with modified nucleobases and sugars [2].

Pre-requisite: 2'-OH Protection

Unlike DNA analogs, AZdU has a free 2'-OH. This must be protected to prevent cyclic phosphite formation.

-

Action: Acetylate the nucleoside with Acetic Anhydride (1.1 eq) in pyridine to yield 2'-O-acetyl-3'-azido-3'-deoxyuridine .

Step-by-Step Protocol

-

Drying (Crucial):

-

Co-evaporate the protected nucleoside (0.1 mmol) 3 times with anhydrous pyridine. Keep under Argon.

-

-

Phosphitylation:

-

Pyrophosphate Displacement:

-

Add a solution of tributylammonium pyrophosphate (1.5 eq) in dry DMF/tributylamine.

-

Stir for 10 minutes. The pyrophosphate opens the cyclic ring, forming a cyclic P(III)-P(V) anhydride.

-

-

Oxidation:

-

Add a solution of 1% Iodine in pyridine/water (98:2).

-

Stir for 15 minutes. This oxidizes the P(III) to P(V), forming the cyclic triphosphate.

-

-

Hydrolysis & Deprotection:

-

Add aqueous NaHSO3 to quench excess iodine.

-

Add concentrated Ammonium Hydroxide (NH4OH) and stir at RT for 30 mins to hydrolyze the cyclic phosphate ring and remove the 2'-O-acetyl group.

-

Phase 3: Purification and Characterization

Objective: Isolate AZdU-TP from inorganic salts and mono/di-phosphate by-products.

Purification Workflow

Caption: Two-stage purification strategy ensuring removal of ionic contaminants and truncated phosphate species.

Characterization Parameters

| Technique | Parameter | Expected Result |

| 31P-NMR | Chemical Shift | Three distinct signals: γ (-5 to -10 ppm), α (-10 to -12 ppm), β (-20 to -23 ppm, doublet/triplet). |

| 1H-NMR | Anomeric Proton | Doublet at ~5.8-6.2 ppm (confirming ribo-configuration). |

| ESI-MS | Mass-to-Charge | [M-H]- peak corresponding to AZdU-TP (Calc. MW ~509.15 Da).[6] |

| HPLC | Purity | Single peak at 262 nm (Uracil max). >95% area integration. |

Safety & Stability (The "Self-Validating" System)

-

Azide Handling: While organic azides with low C/N ratios (<3) can be explosive, AZdU is generally stable. However, avoid contact with strong acids (forms HN3) and transition metals in waste streams (forms metal azides).

-

Reagent Stability: Salicyl chlorophosphite is moisture-sensitive. A white precipitate indicates hydrolysis; if observed, discard the reagent.

-

QC Check: Before committing the bulk material to HPLC, run a small aliquot on PEI-Cellulose TLC (developed in 0.5 M LiCl). Triphosphates migrate slower than mono/diphosphates, giving a quick "Go/No-Go" signal.

References

-

Synthesis of 3′-azido modified uridine derivative. ResearchGate. Available at: [Link][4]

-

Nucleoside Triphosphates - From Synthesis to Biochemical Characterization. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates. MDPI Molecules. Available at: [Link][4]

-

Phosphorylation of 3'-azido-2',3'-dideoxyuridine. PubMed. Available at: [Link]

Sources

- 1. 2'-azido-2',3'-dideoxypyrimidine nucleosides. Synthesis and antiviral activity against human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. Enzymatic Synthesis of Nucleoside Triphosphates and Deoxynucleoside Triphosphates by Surface-Displayed Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nucleoside Triphosphates — Building Blocks for the Modification of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3'-Azido-3'-dUTP, Uridines - Jena Bioscience [jenabioscience.com]

Methodological & Application

Application Notes and Protocols: A Guide to Copper-Catalyzed Click Chemistry with 3'-Azido-3'-Deoxyuridine

Introduction: The Power of Click Chemistry in Nucleoside Modification

In the landscape of modern drug discovery and chemical biology, the ability to rapidly and efficiently synthesize complex molecular architectures is paramount. Among the most powerful tools in the synthetic chemist's arsenal is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone reaction of "click chemistry".[1] This reaction's appeal lies in its high yields, stereospecificity, and broad functional group tolerance, allowing for the creation of new molecular entities under mild, often aqueous, conditions.[1][2]

The CuAAC reaction forges a stable triazole linkage between an azide and a terminal alkyne, a bioorthogonal coupling that finds extensive application in bioconjugation, materials science, and pharmaceutical development.[3][4] Of particular interest to researchers in antiviral and anticancer drug development is the modification of nucleosides. 3'-Azido-3'-deoxyuridine, a synthetic nucleoside analog, serves as a valuable precursor for the synthesis of novel therapeutic candidates. The introduction of a triazole-linked substituent at the 3'-position can profoundly influence the biological activity of the parent nucleoside. This document provides a detailed protocol for the successful execution of the CuAAC reaction with 3'-azido-3'-deoxyuridine, aimed at researchers, scientists, and drug development professionals.

The Catalytic Heart of the Reaction: Understanding the CuAAC Mechanism

The remarkable efficiency of the CuAAC reaction is a direct result of the copper(I) catalyst, which dramatically accelerates the rate of what would otherwise be a slow thermal cycloaddition. The catalytic cycle, a subject of detailed mechanistic studies, involves the coordination of the copper(I) ion to the alkyne, facilitating the deprotonation and formation of a copper acetylide intermediate. This species then reacts with the azide in a stepwise manner to form a six-membered metallacycle, which subsequently rearranges and, upon protonolysis, releases the 1,4-disubstituted triazole product, regenerating the active catalyst.[5]

A critical aspect of a successful CuAAC protocol is maintaining the copper catalyst in its active Cu(I) oxidation state.[6] In aerobic environments, Cu(I) is prone to oxidation to the inactive Cu(II) state. To counteract this, the reaction is typically performed with a Cu(II) salt, such as copper(II) sulfate (CuSO₄), in the presence of a reducing agent, most commonly sodium ascorbate.[7] Furthermore, the inclusion of a stabilizing ligand is crucial. Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) or its water-soluble analog Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) chelate the Cu(I) ion, preventing its oxidation and disproportionation, thereby enhancing reaction efficiency and protecting sensitive biomolecules from potential damage.[5][8]

Experimental Protocol: Synthesis of a 3'-Triazolyl-3'-Deoxyuridine Derivative

This protocol details a general procedure for the reaction of 3'-azido-3'-deoxyuridine with a generic terminal alkyne. The quantities provided are for a typical small-scale laboratory synthesis and can be scaled accordingly.

Materials and Reagents

-

3'-Azido-3'-deoxyuridine

-

Terminal alkyne of interest

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium L-ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA)

-

Dimethyl sulfoxide (DMSO)

-

tert-Butanol (t-BuOH)

-

Deionized water

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., ethyl acetate/hexanes or DCM/methanol mixtures)

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for TLC visualization

-

Glass column for chromatography

Step-by-Step Procedure

-

Preparation of Reactants: In a round-bottom flask, dissolve 3'-azido-3'-deoxyuridine (1.0 equivalent) and the terminal alkyne (1.1 equivalents) in a solvent mixture of t-BuOH and water (1:1, v/v). The concentration of the limiting reagent (3'-azido-3'-deoxyuridine) should be approximately 0.1 M. Stir the solution at room temperature until all solids are dissolved.

-

Rationale: A slight excess of the alkyne ensures complete consumption of the more valuable azido-nucleoside. The t-BuOH/water solvent system is a common choice for CuAAC reactions as it can dissolve a wide range of organic substrates while being compatible with the aqueous catalyst system.[3]

-

-

Addition of Catalyst and Ligand: To the stirred solution of the reactants, add a solution of CuSO₄·5H₂O (0.1 equivalents) and TBTA (0.1 equivalents) in a minimal amount of DMSO.

-

Rationale: TBTA is a water-insoluble ligand, necessitating the use of a co-solvent like DMSO for its solubilization.[9] Pre-mixing the copper sulfate and the ligand can be beneficial. The ligand stabilizes the catalytically active Cu(I) species, preventing its oxidation and disproportionation.[5][8]

-

-

Initiation of the Reaction: Freshly prepare a solution of sodium ascorbate (0.3 equivalents) in deionized water. Add this solution dropwise to the reaction mixture.

-

Rationale: Sodium ascorbate reduces the Cu(II) to the active Cu(I) catalyst, initiating the click reaction.[7] A freshly prepared solution is crucial as sodium ascorbate can degrade over time. An excess of the reducing agent is used to maintain a sufficient concentration of Cu(I) throughout the reaction.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the triazole product will indicate the reaction's progression. The reaction is typically complete within 1-4 hours.

-

Rationale: TLC is a quick and effective method to monitor the reaction's progress, preventing unnecessary lengthy reaction times.

-

-

Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer). Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Rationale: The work-up procedure is designed to remove the copper catalyst, unreacted water-soluble reagents, and salts from the desired product.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure triazole-linked uridine analog.

-

Rationale: Column chromatography is a standard and effective method for purifying organic compounds, separating the desired product from any remaining starting materials or byproducts.

-

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the formation of the triazole ring and the overall structure of the molecule.[10]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass of the product, confirming its elemental composition.[11]

Key Reaction Parameters and Troubleshooting

| Parameter | Recommended Range/Value | Rationale & Troubleshooting |

| Solvent | t-BuOH/H₂O, DMSO/H₂O | Co-solvents are often necessary to dissolve both the organic substrates and the aqueous catalyst system. If solubility is an issue, adjusting the solvent ratio or using a different co-solvent like DMF may be helpful. For substrates with poor aqueous solubility, denaturing or solvating conditions with a higher percentage of organic solvent can be employed.[12] |

| Temperature | Room Temperature | The CuAAC reaction is typically efficient at room temperature.[1] If the reaction is sluggish, gentle heating (40-50 °C) can be applied, but this may increase the risk of side reactions. |

| Copper Source | CuSO₄·5H₂O (5-10 mol%) | A readily available and inexpensive source of copper.[6] |

| Reducing Agent | Sodium Ascorbate (10-50 mol%) | Freshly prepared solution is essential for optimal activity.[7] If the reaction stalls, adding more sodium ascorbate can sometimes restart it. |

| Ligand | TBTA or THPTA (5-15 mol%) | Crucial for stabilizing the Cu(I) catalyst and accelerating the reaction.[8][13] The choice between the water-insoluble TBTA and the water-soluble THPTA depends on the overall solvent system. |

| Reaction Time | 1-12 hours | Monitor by TLC to determine the endpoint. Prolonged reaction times are generally not necessary and may lead to product degradation. |

| Low Yield | - | Potential causes include degradation of the sodium ascorbate solution, insufficient catalyst or ligand, or sequestration of the copper catalyst by the substrate.[14] Consider using freshly prepared reagents, increasing the catalyst loading, or performing a pilot reaction with a model alkyne to test the reactivity of the azide.[12] |

Conclusion: A Versatile Tool for Drug Discovery

The copper-catalyzed click chemistry reaction with 3'-azido-3'-deoxyuridine provides a robust and versatile method for the synthesis of a diverse library of modified nucleosides. The resulting triazole-linked analogs are valuable candidates for screening in antiviral and anticancer assays, and for use as molecular probes in chemical biology. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this protocol, researchers can confidently and efficiently generate novel compounds to advance their drug discovery and development programs.

References

-

Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. Available at: [Link]

-

Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC - NIH. Available at: [Link]

-

Na-Ascorbate. baseclick. Available at: [Link]

-

Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. PMC - PubMed Central. Available at: [Link]

-

Click Chemistry (Azide / alkyne reaction). Interchim. Available at: [Link]

-

A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. Available at: [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]

-

"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. Available at: [Link]

-

A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. ePrints Soton. Available at: [Link]

-

Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications (RSC Publishing). Available at: [Link]

-

Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes. NIH. Available at: [Link]

-

Effective synthesis of 3'-deoxy-3'-azido nucleosides for antiviral and antisense ribonucleic guanidine (RNG) applications. PubMed. Available at: [Link]

-

Synthesis and biological properties of triazole-linked locked nucleic acid Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

Triazole-Linked Oligonucleotides with Mixed-Base Sequences: Synthesis and Hybridization Properties. ACS Publications. Available at: [Link]

-

Synthesis and antiviral activity of various 3'-azido, 3'-amino, 2',3'-unsaturated, and 2',3'-dideoxy analogs of pyrimidine deoxyribonucleosides against retroviruses. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Mass Spectrometry of Nucleosides and Nucleic Acids - 1st Edition. Routledge. Available at: [Link]

-

CLICK-17, a DNA enzyme that harnesses ultra-low concentrations of either Cu or Cu to catalyze the azide-alkyne 'click' react. Oxford Academic. Available at: [Link]

-

An Efficient Synthesis of 3′-Azido-3′-deoxythymidine (AZT). Semantic Scholar. Available at: [Link]

-

Na-Ascorbate - click chemistry grade. Jena Bioscience. Available at: [Link]

-

Synthesis and Anticancer Activity of Triazole Linked Macrocycles and Heterocycles. Semantic Scholar. Available at: [Link]

-

(PDF) Synthesis and Antiproliferative Evaluation of Novel D-Glucuronamide-based Nucleosides and (Triazolyl)methyl Amide-linked Pseudodisaccharide Nucleosides. ResearchGate. Available at: [Link]

-

Mass Spectrometry of Nucleosides and Nucleic Acids - 1st Edition. Routledge. Available at: [Link]

-

Chromatography Free Synthesis of Reversed N-Triazole Nucleosides Starting from D-Galactopyranose using 1,3-Dipolar Cycloaddition Reactions. Journal of Chemical Society of Pakistan. Available at: [Link]

-

Synthesis and Antiviral Activity of Various 3z-Azido Analogues of Pyrimidine Deoxyribonucleosides against Human Immunodeficiency Virus (HIV-1). ACS Publications. Available at: [Link]

Sources

- 1. Click Chemistry [organic-chemistry.org]

- 2. interchim.fr [interchim.fr]

- 3. pubs.acs.org [pubs.acs.org]

- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]